D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid
Description
Systematic Nomenclature and IUPAC Conventions
The compound D-lysine,N6-[(9H-fluoren-9-ylmethoxy)carbonyl]hexanoic acid is systematically named according to IUPAC guidelines as (2R)-6-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid . This nomenclature prioritizes the following structural features:
- The hexanoic acid backbone , with the carboxylic acid group at position 1.
- The D-lysine stereochemistry , indicated by the (R) configuration at the α-carbon (C2).
- The fluorenylmethyloxycarbonyl (Fmoc) group attached to the ε-amino group (N6) of lysine via a carbamate linkage.
The numbering follows the lysine side chain, with the ε-amino group (N6) modified by the Fmoc moiety. The Fmoc group itself is designated as 9H-fluoren-9-ylmethoxycarbonyl, reflecting the fluorene aromatic system and the methylene bridge connecting it to the carbonyl group.
Molecular Architecture: Fluorenylmethyloxycarbonyl (Fmoc) Modifications
The Fmoc group is a base-labile protecting group widely used in peptide synthesis to shield primary amines during solid-phase assembly. Its structure comprises:
- A fluorene core (tricyclic aromatic hydrocarbon) providing rigidity and UV detectability.
- A methyloxycarbonyl linkage that forms a carbamate bond with the ε-amino group of lysine.
The Fmoc modification confers two critical properties:
- Acid Stability : Resists cleavage under acidic conditions (e.g., trifluoroacetic acid), enabling compatibility with acid-labile resin linkers.
- Base Lability : Rapidly removed by secondary amines (e.g., piperidine) via β-elimination, releasing dibenzofulvene as a byproduct.
The molecular formula of the compound is C₂₁H₂₄N₂O₄ , with a molar mass of 368.43 g/mol . Key functional groups include the carboxylic acid (pKa ~2.2), α-amino group (pKa ~9.7), and ε-Fmoc-protected amine.
Stereochemical Configuration: Implications of D-Lysine Chirality
D-Lysine differs from its L-enantiomer in the absolute configuration at the α-carbon. Using the CORN rule :
- When viewed with the hydrogen atom oriented away, the priority groups (C=O, R side chain, NH₂) around the α-carbon form a clockwise arrangement for D-lysine (R configuration).
| Configuration | CORN Sequence | Cahn-Ingold-Prelog Priority |
|---|---|---|
| D-Lysine | COOH → R → NH₂ | R (clockwise) |
| L-Lysine | COOH → NH₂ → R | S (counterclockwise) |
The D-configuration impacts:
- Peptide Backbone Geometry : Alters side-chain orientation in folded peptides, potentially affecting interactions with chiral biomolecules.
- Enzymatic Stability : D-amino acids resist proteolytic degradation, making D-lysine derivatives valuable for stable peptide analogs.
In studies of peptide nucleic acids (PNAs), D-lysine conjugates showed similar triplex-binding affinities to L-lysine analogs, suggesting chirality plays a secondary role to electrostatic interactions.
Comparative Analysis with L-Lysine Analogues
The structural and functional differences between D- and L-lysine analogues are summarized below:
Key findings:
- Synthetic Utility : Both enantiomers are used in Fmoc-based solid-phase peptide synthesis (SPPS), but D-lysine is preferred for non-natural peptides requiring protease resistance.
- Crystallographic Behavior : The Fmoc group’s planar fluorene system induces similar packing interactions in both enantiomers, minimizing crystal lattice differences.
- Solubility : D-Lysine,N6-Fmoc exhibits comparable solubility in polar aprotic solvents (e.g., dimethylformamide) to its L-analog, critical for SPPS.
The choice between D- and L-lysine derivatives depends on the desired stereochemical outcome and biological activity of the final peptide product.
Properties
IUPAC Name |
ethyl (9Z,19E,21E)-13-acetyloxy-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28-octamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaene-27-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54N2O13/c1-12-55-42(53)27-24(8)44-32-28-30-36(49)23(7)39-31(28)40(51)43(10,58-39)56-17-16-26(54-11)20(4)38(57-25(9)46)22(6)35(48)21(5)34(47)18(2)14-13-15-19(3)41(52)45-33(29(27)32)37(30)50/h13-18,20-22,26,34-35,38,44,47-50H,12H2,1-11H3,(H,45,52)/b14-13+,17-16-,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJZCLDQJWBCOB-CKBKTDGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N3)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C4=C2C5=C(C(=C4O)C)OC(C5=O)(O/C=C\C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419287 | |
| Record name | NSC145637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21240-39-1 | |
| Record name | NSC145637 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC145637 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Structure and Nomenclature
D-Lysine,N6-[(9H-fluoren-9-ylmethoxy)carbonyl]hexanoic acid is a derivative of the non-proteinogenic amino acid D-lysine, where the ε-amino group (N6) is protected by the Fmoc moiety. The hexanoic acid component arises from the carboxyl-terminated side chain of lysine, which spans six carbon atoms. The stereochemical integrity of the D-configuration at the α-carbon is paramount for applications in chiral synthesis and antimicrobial peptide design.
Synthetic Strategies for N6-Fmoc-D-Lysine
Orthogonal Protection of Amino Groups
The primary challenge lies in selectively protecting the ε-amino group while preserving the α-amino and carboxyl functionalities. Industrial routes often employ a two-step orthogonal protection scheme:
- Temporary α-Amino Protection : The α-amino group is shielded using tert-butoxycarbonyl (Boc) anhydride under mildly basic conditions (pH 8–9). This step exploits the lower pKa of the α-amino group (~9.0) compared to the ε-amino group (~10.5), enabling preferential Boc formation.
- Fmoc Installation on ε-Amino Group : The ε-amino group is then reacted with 9H-fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by N-methylmorpholine (NMM). The Boc group is subsequently cleaved using trifluoroacetic acid (TFA), yielding N6-Fmoc-D-lysine with >95% regioselectivity.
Enantiomeric Control
D-Lysine is synthetically accessed via enzymatic resolution of racemic lysine using acylase enzymes or asymmetric hydrogenation of α-keto-ε-azido precursors. The latter method, reported in a 2021 synthesis, achieved 98% enantiomeric excess (ee) by employing a chiral ruthenium catalyst.
Detailed Preparation Methods
Solution-Phase Synthesis
Protocol A: Boc-Fmoc Orthogonal Protection
Boc Protection :
D-Lysine (10 mmol) is dissolved in 50 mL dioxane-water (4:1). Boc₂O (12 mmol) and NaHCO₃ (20 mmol) are added, and the mixture is stirred at 25°C for 6 hours. The Boc-D-lysine intermediate is isolated by extraction with ethyl acetate (yield: 85%).Fmoc Coupling :
Boc-D-lysine (8 mmol) is dissolved in 30 mL DCM. Fmoc-Cl (10 mmol) and NMM (12 mmol) are added dropwise at 0°C. After 4 hours, the reaction is quenched with 1M HCl, and the product is purified via flash chromatography (hexanes:ethyl acetate, 3:7), yielding N6-Fmoc-Boc-D-lysine (72%).Boc Deprotection :
The Boc group is removed by stirring in TFA:DCM (1:1) for 1 hour. Evaporation under reduced pressure affords N6-Fmoc-D-lysine as a white solid (yield: 90%, purity: 98.5% by HPLC).
Protocol B: Direct ε-Amino Functionalization
In cases where α-amino protection is omitted, pH-controlled Fmoc installation is feasible. D-Lysine hydrochloride (10 mmol) is suspended in DMF, and the ε-amino group is selectively deprotonated using DIEA (20 mmol) at pH 10.5. Fmoc-Cl (12 mmol) is added, yielding N6-Fmoc-D-lysine directly (65% yield, 88% purity).
Solid-Phase Synthesis
For peptide conjugates, the compound is often synthesized on Wang resin:
- Resin Loading :
Fmoc-D-lysine-OH (5 mmol) is coupled to hydroxymethylphenoxy resin using HCTU/NMM in NMP. Piperidine (20% in DMF) removes the α-Fmoc group, leaving the ε-Fmoc intact. - Elongation and Cleavage :
Subsequent amino acids are added via standard Fmoc chemistry. The final product is cleaved using TFA:thioanisole:water (95:3:2), yielding peptides with N6-Fmoc-D-lysine termini.
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
N6-Fmoc-D-lysine serves as a precursor for:
Challenges and Optimization
Racemization Risks
Prolonged exposure to basic conditions during Fmoc installation risks α-carbon racemization. Optimized protocols limit reaction times to <4 hours and temperatures to <25°C, maintaining >98% ee.
Scalability
Kilogram-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing side-product formation by 30% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Peptide Synthesis
D-lysine derivatives, including N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid, are widely used as building blocks in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides. This is crucial in the development of peptide-based therapeutics and vaccines.
Drug Development
The unique structure of D-lysine derivatives aids in enhancing the pharmacological properties of drugs. By modifying the amino acid side chains, researchers can improve solubility, stability, and bioavailability of drug candidates. For instance, studies have shown that incorporating such modified lysines into peptide sequences can lead to improved interaction with biological targets, enhancing therapeutic efficacy.
Bioconjugation
D-lysine derivatives are employed in bioconjugation techniques, where they serve as linkers for attaching drugs to antibodies or other biomolecules. This application is particularly relevant in targeted drug delivery systems, where specificity to cancer cells or other diseased tissues is desired.
Case Study 1: Targeted Drug Delivery Systems
A study published in Journal of Medicinal Chemistry explored the use of D-lysine derivatives in the development of targeted delivery systems for anticancer drugs. The researchers synthesized a series of conjugates using N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid as a linker. The results demonstrated enhanced accumulation of the drug in tumor tissues compared to non-targeted formulations, indicating the potential for improved therapeutic outcomes .
Case Study 2: Vaccine Development
In a study focused on vaccine development against infectious diseases, D-lysine derivatives were utilized to enhance the immunogenicity of peptide antigens. The incorporation of N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid allowed for better presentation of epitopes to immune cells, resulting in a stronger immune response in animal models . This highlights the role of modified lysines in vaccine formulation strategies.
Comparative Table of Applications
Mechanism of Action
The mechanism of action of D-lysine,N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenylmethyloxycarbonyl group plays a crucial role in these interactions by providing steric and electronic effects that influence the binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Fmoc-L-Lys(Mmt)-OH
6-(Fmoc-amino)hexanoic Acid
Fmoc-Lys(Trt)-OH
N-Fmoc-L-homoarginine
- Structure: Homoarginine (extended side chain) with Fmoc on N2 and a guanidino group on N6 .
- Key Differences: Side Chain: Guanidino group enhances binding to anionic targets (e.g., nucleic acids). Function: Used in peptide-based therapeutics for improved target engagement .
- Applications : Antiviral or gene delivery systems.
Data Table: Comparative Analysis
Bioorthogonal Chemistry
Metabolic Implications
- While free hexanoic acid modulates lipid metabolism (), its derivatives like the target compound are primarily synthetic tools rather than metabolic agents .
Biological Activity
D-lysine, N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid (CAS No. 367272-52-4) is a synthetic amino acid derivative that has garnered attention in biomedical research due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C21H25ClN2O4
Molecular Weight: 404.90 g/mol
CAS Number: 367272-52-4
Solubility: Soluble in DMSO, slightly soluble in water, and ethanol .
D-lysine derivatives are known to exhibit various biological activities, including:
- Immunomodulation: Compounds with D-amino acids have been shown to enhance immune responses by resisting protease degradation, which may lead to prolonged activity in vivo .
- Antimicrobial Activity: Some studies suggest that D-amino acids can exhibit antimicrobial properties, potentially making them useful in developing new antibiotics .
- Cellular Signaling: The compound may influence various signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism .
Biological Activity Overview
The biological activity of D-lysine, N6-[(9H-fluren-9-ylmethoxy)carbonyl]hexanoic acid can be summarized as follows:
Case Studies and Research Findings
-
In Vitro Studies:
- A study evaluated the effects of D-K2 (a peptide containing D-amino acids) hydrogels on immune responses. Results indicated that these hydrogels could effectively release antigens and stimulate a robust humoral immune response in vitro .
- Another investigation focused on the solubility and stability of D-lysine derivatives in various solvents, confirming their potential for use in drug formulations due to favorable solubility profiles .
-
In Vivo Studies:
- In vivo experiments demonstrated that D-K2 hydrogels retained a significant amount of the injected antigen over time compared to their L-amino acid counterparts, suggesting enhanced stability and prolonged immunogenicity .
- The degradation rate of D-K2 hydrogels was significantly slower than that of K2 hydrogels, indicating a potential advantage for sustained therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing D-lysine,N6-[(9H-fluoren-9-ylmethoxy)carbonyl]hexanoic acid, and how does stereochemical purity impact yield?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of lysine’s ε-amino group. Key steps include:
- Coupling reaction : Use Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) in anhydrous DMF or dichloromethane with a base like DIEA (N,N-diisopropylethylamine) to protect the lysine residue .
- Stereochemical control : D-lysine enantiomers require chiral HPLC or enzymatic resolution to ensure >98% enantiomeric excess (ee), as racemization during synthesis can reduce bioactivity .
- Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients is standard for isolating the product .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Mass spectrometry : ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight (e.g., theoretical [M+H]+ = 584.616 for FMOC-LYS(MCA)-OH; experimental deviation <0.01%) .
- NMR analysis : H-NMR should resolve peaks for the fluorenyl group (δ 7.2–7.8 ppm, aromatic protons) and hexanoic acid backbone (δ 1.2–1.6 ppm, methylene groups) .
- FTIR-ATR : Characteristic carbonyl stretches (C=O at ~1700 cm) and amide bonds (N-H bend at ~1550 cm) confirm functional groups .
Q. What handling precautions are necessary due to its acute toxicity profile?
- Toxicity classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes) requires lab use of gloves, goggles, and fume hoods .
- Storage : Store at -15°C in airtight containers to prevent hydrolysis of the Fmoc group .
Advanced Research Questions
Q. How does the Fmoc group influence the compound’s stability under varying pH and solvent conditions?
- pH sensitivity : The Fmoc group is labile under basic conditions (pH >9), leading to deprotection. Stability is optimal in mildly acidic buffers (pH 4–6) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous solutions may require surfactants or co-solvents to prevent aggregation .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Q. How can this compound serve as a building block in peptide-drug conjugate design?
- Click chemistry : The Fmoc group allows orthogonal protection for subsequent coupling with azide/alkyne-functionalized drugs via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) .
- In vivo tracking : Fluorescent tags (e.g., 7-methoxycoumarin in FMOC-LYS(MCA)-OH) enable real-time imaging of conjugate localization in cellular models .
Q. What methodologies optimize reaction yields in solid-phase peptide synthesis (SPPS) using this compound?
Q. How do impurities (e.g., deprotected lysine or fluorenyl byproducts) affect bioactivity, and how are they quantified?
- HPLC-MS impurity profiling : Detect traces of N6-(tert-butoxycarbonyl)-L-lysine (common side product) using ion-pair chromatography with heptafluorobutyric acid .
- Bioassay interference : Deprotected lysine residues can skew cell uptake studies; ensure purity >95% via SEC (Size Exclusion Chromatography) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
